molecular formula C14H14FN3O2 B254274 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide

Cat. No. B254274
M. Wt: 275.28 g/mol
InChI Key: JKTKBVSQLIRPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide, also known as DMFO, is a chemical compound used in scientific research. It is a pyrimidine-based compound that has been shown to have potential therapeutic effects on various diseases.

Mechanism of Action

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 and lipoxygenase. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide has also been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a role in regulating the immune response. Additionally, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer.

Advantages and Limitations for Lab Experiments

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other compounds used in scientific research. However, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for the study of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide. Further research is needed to fully understand its mechanism of action and its potential therapeutic effects. Additionally, studies are needed to determine the safety and efficacy of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide in humans. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide could also be studied in combination with other compounds to determine if it has synergistic effects. Finally, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide could be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases.

Synthesis Methods

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide can be synthesized through a multi-step process. The first step involves the synthesis of 4,6-dimethyl-2-oxo-1(2H)-pyrimidinecarboxylic acid. This is followed by the reaction of the carboxylic acid with 4-fluoroaniline to form the intermediate compound. The final step involves the reaction of the intermediate compound with acetic anhydride to form 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide.

Scientific Research Applications

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide has been shown to have potential therapeutic effects on various diseases. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-fluorophenyl)acetamide

Molecular Formula

C14H14FN3O2

Molecular Weight

275.28 g/mol

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C14H14FN3O2/c1-9-7-10(2)18(14(20)16-9)8-13(19)17-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,17,19)

InChI Key

JKTKBVSQLIRPKT-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=O)N1CC(=O)NC2=CC=C(C=C2)F)C

Canonical SMILES

CC1=CC(=NC(=O)N1CC(=O)NC2=CC=C(C=C2)F)C

Origin of Product

United States

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